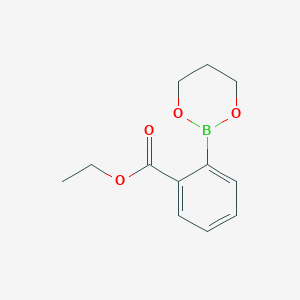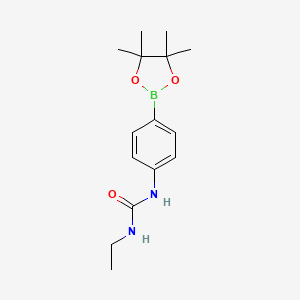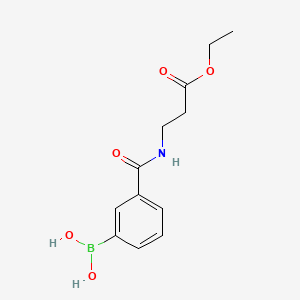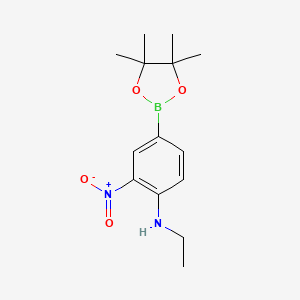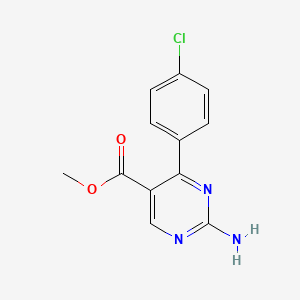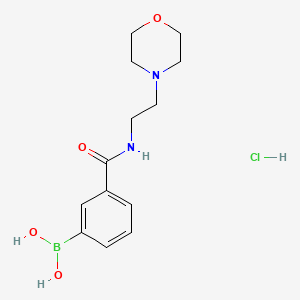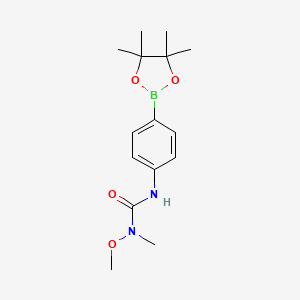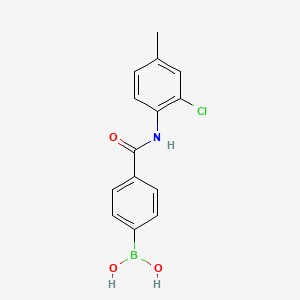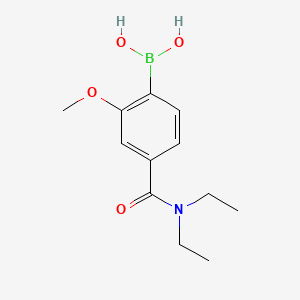![molecular formula C11H17NO B1418481 2-Methyl-3-[(propan-2-yloxy)methyl]aniline CAS No. 1157090-24-8](/img/structure/B1418481.png)
2-Methyl-3-[(propan-2-yloxy)methyl]aniline
Vue d'ensemble
Description
2-Methyl-3-[(propan-2-yloxy)methyl]aniline is a chemical compound with the molecular formula C11H17NO . It has a molecular weight of 179.26 g/mol . The compound is liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17NO/c1-8(2)13-7-10-5-4-6-11(12)9(10)3/h4-6,8H,7,12H2,1-3H3 . The compound has a total of 13 heavy atoms . The canonical SMILES representation is CC1=C(C=CC=C1N)COC©C .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 35.2 Ų . It has a XLogP3-AA value of 2.1 , indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity. The compound has one hydrogen bond donor and two hydrogen bond acceptors . It has three rotatable bonds .Applications De Recherche Scientifique
Molecular Interactions in Polar Binary Mixtures
A study conducted by Krishna and Mohan (2012) explored molecular interactions in polar binary mixtures, specifically between N-methyl aniline and alcohols such as propan-1-ol/propan-2-ol. This research utilized various analytical methods like dielectric permittivity and FT-IR spectroscopy to investigate the interactions at different temperatures and frequencies, contributing valuable insights into the behavior of compounds like 2-Methyl-3-[(propan-2-yloxy)methyl]aniline in such mixtures (Krishna & Mohan, 2012).
Synthesis and Characterization of Novel Aniline Derivatives
Saeed et al. (2009) investigated the synthesis and characterization of novel aniline derivatives, including those similar to 2-Methyl-3-[(propan-2-yloxy)methyl]aniline. Their research involved Michael addition reactions and provided insights into the structural properties of these compounds through spectroscopic data and X-ray diffraction, contributing to the understanding of such molecules in synthetic chemistry applications (Saeed, Hussain, Abbas, & Bolte, 2009).
Dielectric and Thermodynamic Studies in Binary Mixtures
Another study by Krishna, Sastry, and Murthy (2011) focused on dielectric and thermodynamic parameters in binary mixtures of N-methyl aniline with alcohols, including propan-1-ol and propan-2-ol. Their work, using techniques like LF impedance analysis and microwave bench, offers a deeper understanding of the molecular interactions and thermodynamic behavior in such systems, relevant to the study of compounds like 2-Methyl-3-[(propan-2-yloxy)methyl]aniline (Krishna, Sastry, & Murthy, 2011).
Studies on Chemical Oxidative Copolymerization
Research by Prévost, Petit, and Pla (1999) explored the chemical oxidative copolymerization of aniline with alkoxysulfonated anilines. This study provides insights into the production of water-soluble polyaniline derivatives, which is significant for understanding the reactivity and applications of similar compounds like 2-Methyl-3-[(propan-2-yloxy)methyl]aniline in polymer science (Prévost, Petit, & Pla, 1999).
Reaction Kinetics and Products in Titan's Atmosphere
Kelly et al. (2019) studied the reactions of dehydroanilinium radical cations, similar in structure to 2-Methyl-3-[(propan-2-yloxy)methyl]aniline, with propene. This research, using mass spectrometry and computational methods, sheds light on the potential role of such molecules in the molecular weight growth chemistry of Titan's atmosphere, highlighting the astrochemical relevance of these compounds (Kelly, Bright, Blanksby, da Silva, & Trevitt, 2019).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H312, H315, H319, H332, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2-methyl-3-(propan-2-yloxymethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8(2)13-7-10-5-4-6-11(12)9(10)3/h4-6,8H,7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKDSCWMZCIEGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)COC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-[(propan-2-yloxy)methyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




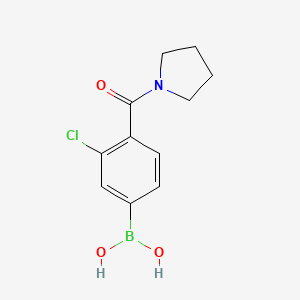
![Ethyl (3-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate](/img/structure/B1418403.png)
![N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-methylpropan-1-amine dihydrochloride](/img/structure/B1418404.png)

